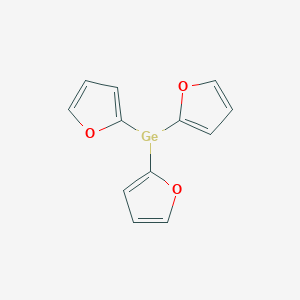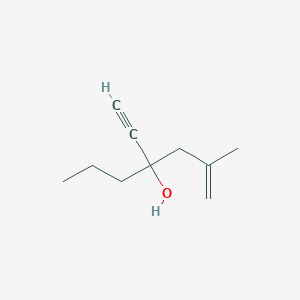
4-Ethynyl-2-methylhept-1-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-methylhept-1-en-4-ol is an organic compound characterized by the presence of an ethynyl group, a methyl group, and a hydroxyl group attached to a heptene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylhept-1-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylhept-1-en-4-ol and an ethynylating agent.
Ethynylation Reaction: The key step involves the introduction of the ethynyl group. This can be achieved through a reaction with an ethynylating agent under controlled conditions, often using a base such as sodium amide (NaNH2) in liquid ammonia.
Purification: The resulting product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors and automated purification systems to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-methylhept-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens, organometallic compounds
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alkenes
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
4-Ethynyl-2-methylhept-1-en-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ethynyl and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-methylhept-1-en-4-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and conjugation, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hepten-1-ol: Similar structure but lacks the ethynyl group.
2-Methylhept-1-en-4-ol: Similar structure but lacks the ethynyl group.
1-Heptyne: Contains an ethynyl group but lacks the hydroxyl and methyl groups.
Uniqueness
4-Ethynyl-2-methylhept-1-en-4-ol is unique due to the combination of its ethynyl, methyl, and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its similar counterparts.
Propriétés
Numéro CAS |
90315-94-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4-ethynyl-2-methylhept-1-en-4-ol |
InChI |
InChI=1S/C10H16O/c1-5-7-10(11,6-2)8-9(3)4/h2,11H,3,5,7-8H2,1,4H3 |
Clé InChI |
UIVWJVHPHPMODG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=C)C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
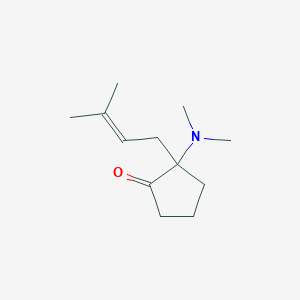
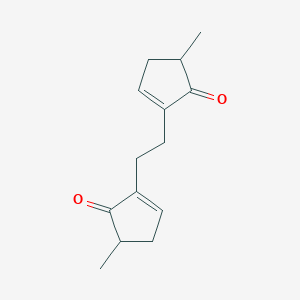
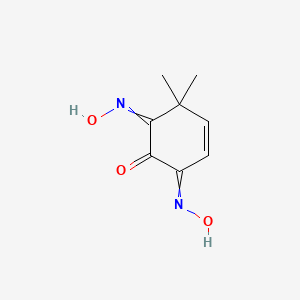
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
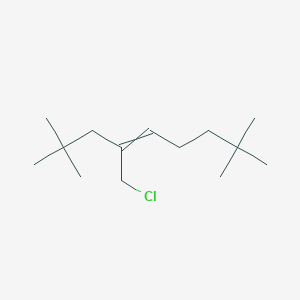
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
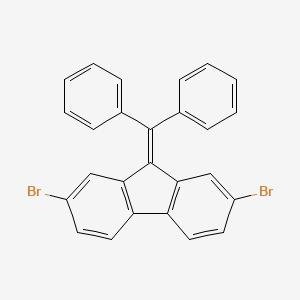
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)



